molecular formula C5H12N2O2 B066656 2,3-Diamino-2-methyl-propanoic acid methyl ester CAS No. 190393-73-8

2,3-Diamino-2-methyl-propanoic acid methyl ester

Cat. No. B066656
M. Wt: 132.16 g/mol
InChI Key: PVGQUBKVBPGUPH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-2-methyl-propanoic acid methyl ester, also known as L-2,3-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid that is commonly found in a variety of organisms. L-DAP has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of L-DAP is not fully understood, but it is thought to act as a neurotransmitter and modulator of glutamate receptors in the brain. L-DAP has also been shown to have antioxidant properties and may protect cells against oxidative stress.

Biochemical And Physiological Effects

L-DAP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of glutamate excitotoxicity, and the induction of antioxidant enzymes. L-DAP has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using L-DAP in lab experiments is its versatility and wide range of potential applications. L-DAP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using L-DAP is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on L-DAP, including the development of new drugs for the treatment of neurodegenerative diseases, the optimization of L-DAP synthesis methods, and the exploration of L-DAP's potential applications in materials science and biotechnology. Further research is also needed to fully understand the mechanism of action of L-DAP and its potential side effects.

Synthesis Methods

L-DAP can be synthesized through a variety of methods, including chemical synthesis and enzymatic processes. Chemical synthesis involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and hydrogen gas, while enzymatic processes involve the use of enzymes such as L-threonine aldolase.

Scientific Research Applications

L-DAP has been widely studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, L-DAP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, L-DAP has been shown to improve plant growth and yield, and may be useful in the development of new crop varieties. In biotechnology, L-DAP has been used as a building block in the synthesis of novel materials and biomolecules.

properties

CAS RN

190393-73-8

Product Name

2,3-Diamino-2-methyl-propanoic acid methyl ester

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

methyl (2S)-2,3-diamino-2-methylpropanoate

InChI

InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3/t5-/m0/s1

InChI Key

PVGQUBKVBPGUPH-YFKPBYRVSA-N

Isomeric SMILES

C[C@](CN)(C(=O)OC)N

SMILES

CC(CN)(C(=O)OC)N

Canonical SMILES

CC(CN)(C(=O)OC)N

synonyms

L-Alanine, 3-amino-2-methyl-, methyl ester (9CI)

Origin of Product

United States

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